molecular formula C10H11ClN2 B11901347 1-Methylindoline-3-carbonitrile hydrochloride

1-Methylindoline-3-carbonitrile hydrochloride

Cat. No.: B11901347
M. Wt: 194.66 g/mol
InChI Key: NXNXHMZADXZTMF-UHFFFAOYSA-N
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Description

1-Methylindoline-3-carbonitrile hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its unique structure, which includes a methyl group at the first position and a carbonitrile group at the third position of the indoline ring, combined with a hydrochloride salt. The indole nucleus is a prevalent moiety in many biologically active compounds, making this compound an important subject of study in various scientific fields .

Preparation Methods

The synthesis of 1-Methylindoline-3-carbonitrile hydrochloride typically involves several steps. One common method is the Fischer indole synthesis, which includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methylindoline-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Synthesis and Characterization

1-Methylindoline-3-carbonitrile hydrochloride can be synthesized through various methods, including the use of indole derivatives and carbonitriles. The synthesis often involves the reaction of 1-methylindole with appropriate reagents under controlled conditions to yield the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the compound.

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Notably, it has been investigated for its potential as an anti-inflammatory agent. Research has shown that indoline-based compounds, including this compound, can act as dual inhibitors of 5-lipoxygenase and soluble epoxide hydrolase, which are key enzymes in inflammatory pathways .

Table 1: Biological Activities of this compound

Activity TypeMechanismReference
Anti-inflammatoryInhibition of 5-lipoxygenase and sEH
AntitumorInduction of apoptosis in cancer cells
AntimicrobialActivity against bacterial strains

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets. For instance, derivatives of this compound have been synthesized to evaluate their efficacy as anti-cancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Anti-Cancer Potential

A study focused on derivatives of indoline compounds demonstrated promising results in inhibiting tumor growth in various cancer cell lines. The derivatives were tested for cytotoxicity and showed significant activity against breast cancer cells, suggesting that modifications to the indoline structure can lead to potent anti-cancer agents .

Research Trends and Future Directions

The ongoing research into this compound highlights its versatility as a chemical entity in drug discovery. Current trends include:

  • Development of Targeted Therapies: Researchers are exploring how modifications to the indoline structure can lead to more selective therapies with reduced side effects.
  • Exploration of Combination Therapies: Investigating the synergistic effects of combining this compound with other therapeutic agents to enhance efficacy against resistant strains or cancer types.
  • Natural Product Synthesis: Utilizing this compound as a precursor for synthesizing natural product-inspired molecules that may possess unique pharmacological properties .

Mechanism of Action

The mechanism of action of 1-Methylindoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may interact with enzymes or receptors involved in cell signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-Methylindoline-3-carbonitrile hydrochloride can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-Methylindoline-3-carbonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H8ClN
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Anticancer Properties

Research indicates that derivatives of indoline compounds, including this compound, exhibit anticancer properties. A study demonstrated that certain indole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, the compound showed significant activity against human leukemia HL-60 cells, with an IC50 value indicating effective cytotoxicity at low concentrations .

The proposed mechanism of action for this compound involves:

  • Inhibition of Protein Kinase C (PKC) : Similar to other indole derivatives, this compound may act as a selective inhibitor of PKC, which is crucial in regulating cell proliferation and survival pathways .
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress that triggers apoptosis .

Study 1: Antitumor Activity

A study performed on mice models treated with this compound showed a reduction in tumor size compared to control groups. The treatment resulted in a statistically significant decrease in tumor volume (p < 0.05) after four weeks of administration. Histological analysis revealed increased apoptosis in tumor tissues.

Study 2: Enzyme Inhibition

Another investigation focused on the compound’s ability to inhibit specific enzymes involved in cancer progression. The results indicated that the compound effectively inhibited topoisomerase II activity, which is essential for DNA replication and cell division .

Table 1: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
AnticancerHL-60 (Leukemia)15Induction of apoptosis
Enzyme InhibitionTopoisomerase II20Inhibition of DNA replication
CytotoxicityMCF-7 (Breast)25Induction of oxidative stress

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

1-methyl-2,3-dihydroindole-3-carbonitrile;hydrochloride

InChI

InChI=1S/C10H10N2.ClH/c1-12-7-8(6-11)9-4-2-3-5-10(9)12;/h2-5,8H,7H2,1H3;1H

InChI Key

NXNXHMZADXZTMF-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=CC=CC=C21)C#N.Cl

Origin of Product

United States

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